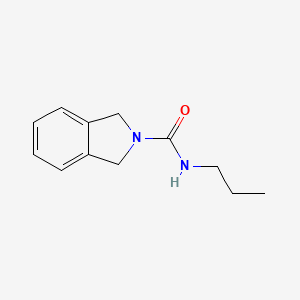
N-propylisoindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-propylisoindoline-2-carboxamide” is a chemical compound with the molecular formula C12H16N2O . It belongs to the class of compounds known as indole-2-carboxamides .
Synthesis Analysis
Indole-2-carboxamides, including “this compound”, have been synthesized using various methods. One approach involves the use of carboxamide moiety at positions 2 and 3, which gives unique inhibitory properties to these compounds . Another study describes the design and synthesis of indole-based derivatives, including “this compound”, for their antitubercular and antitumor activities .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. These include physicochemical properties studies using analytical methods such as appearance, pH, IEF, SDS-PAGE, protein concentration by UV spectroscopy, SEC-HPLC, RP-HPLC, IC, peptide mapping with C- and N-terminal amino acid sequencing, CD analysis, fluorescence spectroscopy, intact molecular mass determination, determination of disulphide .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods. For instance, the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. These include the analysis of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Applications De Recherche Scientifique
HDAC Inhibition for Oncology and Inflammation
Isoindoline derivatives like N-hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of HDAC11, a therapeutic target in oncology and inflammation. These compounds exhibit promising cellular activity and pharmacokinetic properties, suggesting potential applications in cancer treatment and inflammatory disorders (Martin et al., 2018).
Catalytic Systems in Synthesis
Cobalt(II)-catalyzed oxidative C–H alkenylations provide regio- and site-selective access to isoindolin-1-one, demonstrating the utility of these catalytic systems in the efficient synthesis of isoindolinone derivatives (Ma & Ackermann, 2015). This approach highlights the versatility of isoindoline scaffolds in chemical synthesis.
PARP-1 Inhibition for Therapeutic Use
Quinoline-8-carboxamides, structurally related to isoindoline derivatives, have been explored for their inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme target in drug design for a variety of therapeutic activities. These studies underline the importance of isoindoline and quinoline derivatives in developing new therapeutic agents (Lord et al., 2009).
Novel Allosteric Modulators
Isoindoline compounds have also been studied for their role as novel classes of negative allosteric modulator of the dopamine D2 receptor. These findings open new avenues for the development of psychiatric and neurological medications (Mistry et al., 2015).
Antipsychotic Agents
Research into heterocyclic carboxamides, including isoindoline derivatives, for potential antipsychotic agents, underscores the breadth of application of these compounds in addressing central nervous system disorders (Norman et al., 1996).
Mécanisme D'action
Target of Action
N-propylisoindoline-2-carboxamide, an indole-2-carboxamide derivative, has been identified to target the mycobacterial membrane protein large 3 transporter (MmpL3) and oncogenic protein kinases such as EGFR, BRAFV600E, and VEGFR-2 . MmpL3 plays a crucial role in the survival of Mycobacterium tuberculosis, while the oncogenic protein kinases are involved in various cancer progression pathways .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. For instance, it inhibits MmpL3, disrupting the survival mechanism of Mycobacterium tuberculosis . Similarly, it inhibits the oncogenic protein kinases, thereby disrupting the signaling pathways involved in cancer progression .
Biochemical Pathways
The inhibition of MmpL3 disrupts the lipid transport in Mycobacterium tuberculosis, affecting its survival . On the other hand, the inhibition of oncogenic protein kinases disrupts the signaling pathways involved in cell proliferation, angiogenesis, and metastasis, thereby affecting the progression of various cancers .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the physicochemical properties of the drug and other factors such as human behavior (e.g., food and drug intake) and genetics . .
Result of Action
The inhibition of MmpL3 by this compound leads to the growth inhibition of Mycobacterium tuberculosis . In the context of cancer, the compound’s inhibition of oncogenic protein kinases results in antiproliferative activity, thereby inhibiting the growth of cancer cells .
Safety and Hazards
Orientations Futures
The future directions of research on “N-propylisoindoline-2-carboxamide” could involve further exploration of its antitumor and antitubercular activities, as well as its potential applications in other areas. For instance, the development of new antitubercular agents working via a novel mechanism of action distinct from the current drugs is a potential future direction .
Propriétés
IUPAC Name |
N-propyl-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-7-13-12(15)14-8-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADIQBDNCGKEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)
![2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3015250.png)

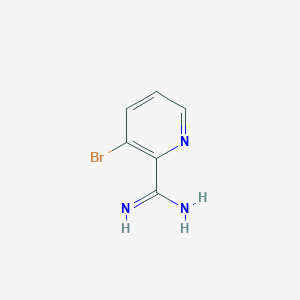
![8-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015255.png)
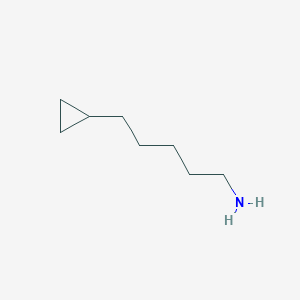
![1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B3015259.png)
![1-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B3015261.png)
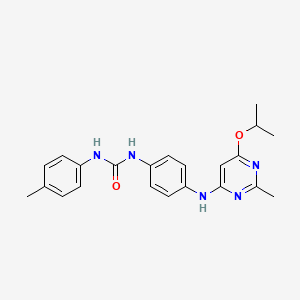
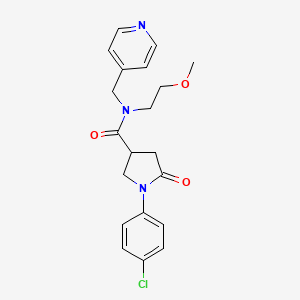


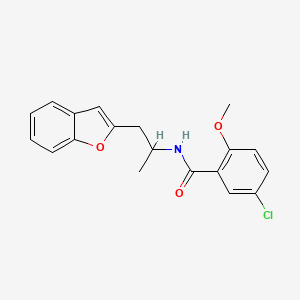
![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)